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Compound of Interest

Compound Name: Oxazine-170

Cat. No.: B1263324 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Oxazine-170 is a fluorescent dye belonging to the oxazine class of compounds. Initially

recognized for its applications as a laser dye, its favorable photophysical properties, including a

large Stokes shift and high quantum yield, have led to its exploration in various biological

imaging and sensing applications. In the realm of flow cytometry, Oxazine-170 presents an

intriguing option for cellular analysis, particularly due to its spectral characteristics which allow

for excitation by common laser lines and emission in the far-red spectrum, minimizing spectral

overlap with other commonly used fluorochromes.

This document provides detailed application notes and suggested protocols for the use of

Oxazine-170 in flow cytometry for the analysis of cell viability, cell cycle, and cell proliferation.

The provided protocols are intended as a starting point for experimental design and will likely

require optimization for specific cell types and experimental conditions.

Properties of Oxazine-170
A comprehensive understanding of the physicochemical and spectral properties of Oxazine-
170 is crucial for its successful application in flow cytometry.
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Property Value Reference

Molecular Formula C₂₁H₂₂N₃O · ClO₄ N/A

Molecular Weight 431.87 g/mol N/A

Excitation Maximum (λex) ~621-623 nm [1]

Emission Maximum (λem) ~645-648 nm [1]

Molar Extinction Coefficient (ε) 83,000 cm⁻¹M⁻¹ (in Methanol) [2]

Quantum Yield (Φ) 0.63 (in Methanol) [2]

Solubility
Soluble in organic solvents like

methanol and ethanol.
[1][3]

Physical Appearance Powder N/A

Application 1: Cell Viability Assessment
Principle:

Oxazine-170 is a cell-permeant dye that can be used to differentiate between live and dead

cells based on membrane integrity. In viable cells with intact membranes, the dye may be

excluded or exhibit a basal level of fluorescence. In contrast, cells with compromised

membranes, characteristic of late apoptosis or necrosis, will allow for increased intracellular

accumulation of the dye, resulting in a significantly higher fluorescence signal.

Experimental Protocol:

Materials:

Oxazine-170 perchlorate

Dimethyl sulfoxide (DMSO) for stock solution preparation

Phosphate-buffered saline (PBS), pH 7.4

Cell suspension of interest
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Flow cytometer with a red laser (e.g., 633 nm or similar) and appropriate emission filters

(e.g., 660/20 nm bandpass).

Protocol:

Prepare a 1 mM stock solution of Oxazine-170 in high-quality, anhydrous DMSO. Store in

small aliquots at -20°C, protected from light and moisture.

Harvest and wash cells: Centrifuge the cell suspension at 300 x g for 5 minutes and wash

the pellet twice with 1X PBS.

Resuspend cells: Resuspend the cell pellet in 1X PBS or a suitable binding buffer at a

concentration of 1 x 10⁶ cells/mL.

Staining: Add the Oxazine-170 stock solution to the cell suspension to achieve a final

concentration in the range of 1-10 µM. This concentration should be optimized for your

specific cell type and experimental conditions. A good starting point is 5 µM.

Incubate: Incubate the cells for 15-30 minutes at room temperature, protected from light.

Wash (Optional): Washing the cells after staining is generally not required but can be

performed to reduce background fluorescence if necessary. Centrifuge at 300 x g for 5

minutes and resuspend in 1X PBS.

Acquisition: Analyze the samples on a flow cytometer. Use forward scatter (FSC) and side

scatter (SSC) to gate on the cell population of interest.

Analysis: Gate on the single-cell population and create a histogram of the Oxazine-170
fluorescence. Live cells should exhibit low fluorescence, while dead cells will show a

significant increase in fluorescence intensity.

Workflow for Cell Viability Assessment:
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Cell Preparation Staining Flow Cytometry Data Analysis
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Click to download full resolution via product page

Caption: Workflow for assessing cell viability using Oxazine-170.

Application 2: Cell Cycle Analysis
Principle:

Oxazine-170, as a DNA-binding dye, can be used for cell cycle analysis. The fluorescence

intensity of the dye is proportional to the amount of DNA in the cell. Cells in the G2/M phase of

the cell cycle will have twice the DNA content of cells in the G0/G1 phase and will therefore

exhibit approximately double the fluorescence intensity. Cells in the S phase, which are actively

synthesizing DNA, will have an intermediate fluorescence intensity. A related dye, Oxazine 750,

has been used for DNA content analysis.

Experimental Protocol:

Materials:

Oxazine-170 perchlorate

DMSO

PBS, pH 7.4

70% Ethanol (ice-cold) for fixation

RNase A solution (100 µg/mL)

Cell suspension
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Flow cytometer with a red laser and appropriate emission filters.

Protocol:

Prepare a 1 mM stock solution of Oxazine-170 in DMSO.

Harvest and wash cells: Collect 1-2 x 10⁶ cells per sample and wash twice with cold 1X PBS.

Fixation: Resuspend the cell pellet in 100 µL of cold 1X PBS. While gently vortexing, add 1

mL of ice-cold 70% ethanol dropwise to fix the cells.

Incubate: Incubate the cells at 4°C for at least 30 minutes. For longer storage, cells can be

kept at -20°C.

Wash: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the

pellet once with 1X PBS.

RNase Treatment: Resuspend the cell pellet in 500 µL of 1X PBS containing 100 µg/mL

RNase A. Incubate for 30 minutes at 37°C to degrade RNA and ensure the dye specifically

binds to DNA.

Staining: Add the Oxazine-170 stock solution to a final concentration of 10-30 µM. The

optimal concentration should be determined empirically.

Incubate: Incubate for 30 minutes at room temperature, protected from light.

Acquisition: Analyze the samples on a flow cytometer.

Analysis: Gate on the single-cell population and create a histogram of the Oxazine-170
fluorescence. Identify the G0/G1, S, and G2/M phase populations based on their

fluorescence intensity.

Workflow for Cell Cycle Analysis:
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Caption: Workflow for analyzing the cell cycle using Oxazine-170.

Application 3: Cell Proliferation (Dye Dilution)
Principle:

Cell proliferation can be monitored by dye dilution assays. A fluorescent dye that is retained

within the cells is loaded into the parent generation. As the cells divide, the dye is distributed

equally between the two daughter cells. Consequently, the fluorescence intensity of the

daughter cells is halved with each cell division. By analyzing the fluorescence intensity of the

cell population over time, the number of cell divisions can be determined. While not a

conventional proliferation dye, the cell-permeant nature of Oxazine-170 suggests its potential

for this application, though this would require experimental validation.

Experimental Protocol (Suggested Starting Point):

Materials:

Oxazine-170 perchlorate

DMSO

PBS, pH 7.4

Complete cell culture medium

Cell suspension

Flow cytometer with a red laser and appropriate emission filters.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1263324?utm_src=pdf-body-img
https://www.benchchem.com/product/b1263324?utm_src=pdf-body
https://www.benchchem.com/product/b1263324?utm_src=pdf-body
https://www.benchchem.com/product/b1263324?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1263324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol:

Prepare a 1 mM stock solution of Oxazine-170 in DMSO.

Harvest and wash cells: Wash cells twice with serum-free medium or PBS.

Resuspend cells: Resuspend the cell pellet in pre-warmed, serum-free medium or PBS at a

concentration of 1-10 x 10⁶ cells/mL.

Staining: Add the Oxazine-170 stock solution to a final concentration that provides a bright,

uniform signal with low toxicity. A starting range of 0.5-5 µM is recommended for initial

optimization.

Incubate: Incubate the cells for 15-30 minutes at 37°C, protected from light.

Wash: Quench the staining by adding an equal volume of complete culture medium.

Centrifuge the cells at 300 x g for 5 minutes and wash twice with complete medium to

remove any unbound dye.

Culture: Resuspend the stained cells in complete culture medium and culture under desired

experimental conditions.

Time-course Analysis: At various time points (e.g., 0, 24, 48, 72 hours), harvest a sample of

the cells for flow cytometry analysis.

Acquisition: Analyze the samples on a flow cytometer.

Analysis: Gate on the live, single-cell population and create a histogram of the Oxazine-170
fluorescence. Observe the progressive halving of fluorescence intensity in proliferating cells

over time.

Workflow for Cell Proliferation Analysis:
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Caption: Workflow for tracking cell proliferation via dye dilution.

Data Presentation and Interpretation
For all applications, it is crucial to include appropriate controls:

Unstained cells: To set the background fluorescence and voltage settings on the flow

cytometer.
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Single-color controls: Essential for multicolor experiments to properly compensate for

spectral overlap.

Positive and negative controls: For viability and proliferation assays, include heat-killed or

chemically-treated cells as a positive control for dead cells, and a known proliferating cell line

as a positive control for proliferation.

Quantitative data should be summarized in tables for easy comparison between different

experimental conditions. For cell cycle analysis, the percentage of cells in each phase (G0/G1,

S, G2/M) should be calculated using appropriate cell cycle analysis software. For proliferation

assays, metrics such as the division index and proliferation index can be calculated to quantify

the extent of cell division.

Conclusion
Oxazine-170 is a promising far-red fluorescent dye with potential applications in flow cytometry

for assessing cell viability, cell cycle, and cell proliferation. Its spectral properties make it a

valuable tool for inclusion in multicolor panels, minimizing the need for complex compensation.

The protocols provided here serve as a foundation for researchers to begin exploring the utility

of Oxazine-170 in their specific experimental systems. As with any new reagent, careful

optimization and validation are essential to ensure accurate and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1263324#flow-cytometry-applications-of-oxazine-
170]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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